2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid
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Overview
Description
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that contains an oxadiazole ring fused to a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl benzoate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid include other oxadiazole derivatives such as:
- 5-Ethyl-2-(2-thienyl)ethenyl-1,3,4-oxadiazole
- 2-(1,2,4-Oxadiazol-5-yl)anilines .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-13-10(16-9)7-5-3-4-6-8(7)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDCTKLAJRUDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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